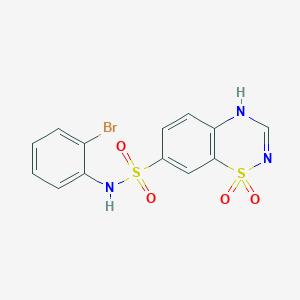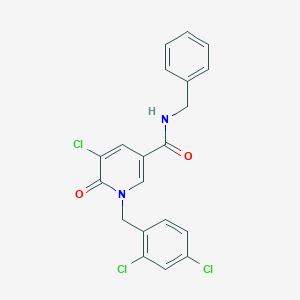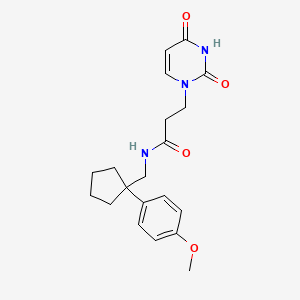
3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)propanamide is an organic compound that belongs to the class of dihydropyrimidinones. This class is known for a wide range of pharmacological activities. The unique structure of this compound makes it a point of interest for research in various fields such as medicinal chemistry and organic synthesis.
Applications De Recherche Scientifique
3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)propanamide has diverse applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential enzyme inhibition properties.
Medicine: Investigated for its pharmacological effects, potentially acting as an anti-inflammatory or anticancer agent.
Industry: Employed in the synthesis of materials with specific properties, such as polymers or specialty chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)propanamide typically involves the cyclization of urea derivatives with cyclopentanone under acidic or basic conditions. The presence of substituents like the methoxyphenyl group requires specific protective and deprotective strategies during the synthesis to ensure correct substitution.
Industrial Production Methods: In industrial settings, the compound is produced using highly optimized reaction conditions, often in large-scale batch reactors. The process may involve the use of catalysts to improve yield and selectivity. Industrial methods also focus on cost-efficiency and minimizing environmental impact through green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions it Undergoes:
Oxidation: This compound can undergo oxidation to yield various oxidation states of its functional groups.
Reduction: Reduction reactions may target the pyrimidinone ring or the ketone functionalities.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic ring and other reactive centers.
Common Reagents and Conditions: Typical reagents include hydrogen peroxide or other peroxides for oxidation, lithium aluminium hydride for reduction, and halogenating agents for substitution reactions. Conditions vary but often include anhydrous solvents, controlled temperatures, and inert atmospheres to prevent side reactions.
Major Products Formed from These Reactions: Oxidation reactions yield higher oxidation state compounds, such as carboxylic acids or ketones. Reduction reactions typically produce alcohols or amines, while substitution reactions result in various substituted aromatic or aliphatic compounds.
Mécanisme D'action
Comparison with Other Similar Compounds: Compared to other dihydropyrimidinones, this compound stands out due to its unique substituents, which confer distinct physicochemical properties and biological activities. Similar compounds may include different substitution patterns or functional groups that alter their reactivity and application profiles.
Comparaison Avec Des Composés Similaires
2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl derivatives
Cyclopentanone derivatives with aromatic substitutions
N-(cyclopentylmethyl)propanamide analogs
There you go, a comprehensive breakdown of this intricate compound. Fascinating stuff, isn't it? If there's anything else you'd like to delve into, feel free to ask!
Propriétés
IUPAC Name |
3-(2,4-dioxopyrimidin-1-yl)-N-[[1-(4-methoxyphenyl)cyclopentyl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4/c1-27-16-6-4-15(5-7-16)20(10-2-3-11-20)14-21-17(24)8-12-23-13-9-18(25)22-19(23)26/h4-7,9,13H,2-3,8,10-12,14H2,1H3,(H,21,24)(H,22,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVNYSPDQVRMOKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCCC2)CNC(=O)CCN3C=CC(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
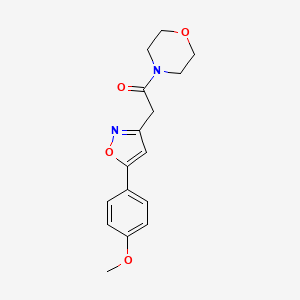
![1-{1-[4-(propan-2-yloxy)benzoyl]azetidin-3-yl}-1H-1,2,3-triazole](/img/structure/B2739445.png)
![2-chloro-6-fluoro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2739450.png)
![N-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B2739451.png)
![N-[2-(2,4-Difluorophenyl)propan-2-yl]prop-2-enamide](/img/structure/B2739453.png)
![[(2-Ethoxyphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2739454.png)
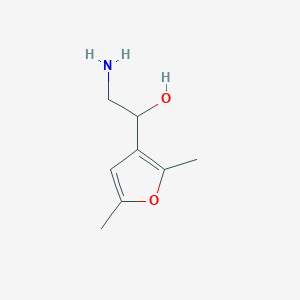
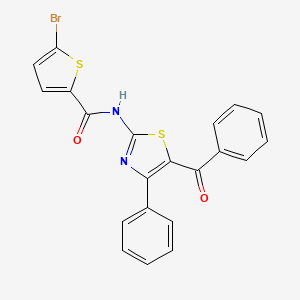
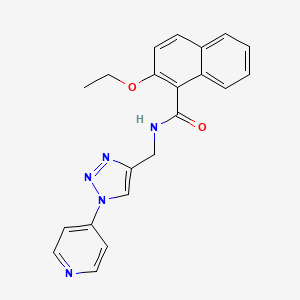
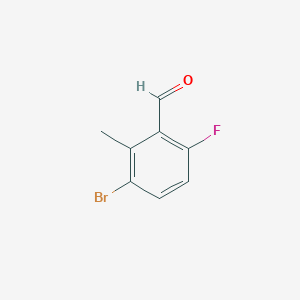
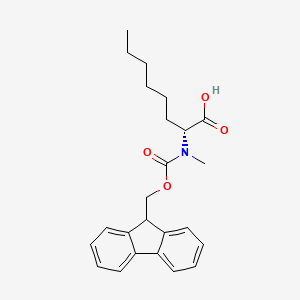
![3-[(1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)(methyl)amino]-1-methyl-1,2-dihydropyrazin-2-one](/img/structure/B2739463.png)
